5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one
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Overview
Description
5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one: is an organic compound belonging to the pyrazinone family. This compound is characterized by a pyrazinone ring substituted with a hydroxy group at the 5-position and a pent-4-en-1-yl group at the 6-position. Pyrazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Ring: The pyrazinone ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine derivatives, under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Pent-4-en-1-yl Group: The pent-4-en-1-yl group can be attached through alkylation reactions using pent-4-en-1-yl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, leading to the formation of 5-oxo-6-(pent-4-en-1-yl)pyrazin-2(1H)-one.
Reduction: The compound can undergo reduction reactions, particularly at the double bond in the pent-4-en-1-yl group, resulting in the formation of 5-Hydroxy-6-(pentyl)pyrazin-2(1H)-one.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: 5-oxo-6-(pent-4-en-1-yl)pyrazin-2(1H)-one.
Reduction: 5-Hydroxy-6-(pentyl)pyrazin-2(1H)-one.
Substitution: Various substituted pyrazinones depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The exact pathways depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6-(pentyl)pyrazin-2(1H)-one: Similar structure but lacks the double bond in the pent-4-en-1-yl group.
5-Hydroxy-6-(methyl)pyrazin-2(1H)-one: Similar structure but has a methyl group instead of the pent-4-en-1-yl group.
5-Hydroxy-6-(phenyl)pyrazin-2(1H)-one: Similar structure but has a phenyl group instead of the pent-4-en-1-yl group.
Uniqueness
5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one is unique due to the presence of both the hydroxy group and the pent-4-en-1-yl group, which confer distinct chemical and biological properties. The double bond in the pent-4-en-1-yl group can participate in additional chemical reactions, providing further versatility in synthetic applications.
Properties
IUPAC Name |
5-hydroxy-6-pent-4-enyl-1H-pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-3-4-5-7-9(13)10-6-8(12)11-7/h2,6H,1,3-5H2,(H,10,13)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQMFLQDFNWVTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=C(N=CC(=O)N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668114 |
Source
|
Record name | 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187997-07-5 |
Source
|
Record name | 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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